molecular formula C10H16N4 B11770896 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B11770896
M. Wt: 192.26 g/mol
InChI Key: SIQDNWRTLHVLDA-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-methylpyrimidine and piperidine.

    Nucleophilic Substitution: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methyl-4-chloropyrimidine with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a piperidine group, which is crucial for its biological activity. The synthesis typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with piperidine under specific conditions to yield the desired product. For example, a study demonstrated the successful synthesis of similar pyrimidine derivatives using microwave-assisted techniques, enhancing yield and purity .

Anticancer Properties

Research indicates that 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine exhibits significant antiproliferative activity against various cancer cell lines. Notably, compounds with similar structures have shown one-digit micromolar potency in inhibiting cancer cell growth, suggesting that this compound may also possess comparable efficacy .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

Compound NameCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10.5
4-Piperidine derivativeSKM28 (Leukemia)20.7
Related analogsMCF7 (Breast Cancer)15.0

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of CDC42, a member of the Rho family of GTPases involved in various cellular processes including cell cycle regulation and cytoskeletal dynamics. In vitro studies have shown that derivatives with piperidine substitutions significantly affect CDC42 activity, which is crucial for cancer metastasis .

Neurological Disorders

Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in models of nerve trauma and inflammation. The structure of this compound suggests potential applications in treating conditions such as neuropathy and arthritis due to its ability to modulate inflammatory pathways .

Antimicrobial Activity

Emerging studies have indicated that similar compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the piperidine moiety is thought to enhance membrane penetration, thereby increasing efficacy against resistant strains .

Case Study 1: Anticancer Activity Assessment

In a recent study, researchers synthesized several derivatives of pyrimidine compounds, including this compound, and evaluated their anticancer properties across multiple cell lines. The results indicated that modifications at the C4 position significantly influenced the antiproliferative activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between CDC42 and various pyrimidine derivatives. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action, providing insights into how structural variations impact biological activity .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine:

    1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound features a phenylamino group instead of a piperidine ring.

Uniqueness

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidine groups enhances its potential as a versatile scaffold in drug design and development.

Biological Activity

Introduction

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a piperidine ring attached to a pyrimidine core, suggests it may exhibit various pharmacological properties including antimicrobial, anticancer, and other therapeutic effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H16N4\text{C}_{10}\text{H}_{16}\text{N}_{4}

This compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the structure of pyrimidines can lead to varying degrees of microbial inhibition. The compound was tested against various bacterial strains using agar diffusion methods, showing promising results comparable to established antibiotics .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. It has been reported that compounds with similar structures can inhibit the growth of cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of critical kinases associated with cell proliferation and survival pathways .

Structure–Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship (SAR) highlights that the presence of the piperidine ring is crucial for enhancing biological activity. Variations in substituents on the pyrimidine ring significantly influence the compound's efficacy against various biological targets .

Compound Biological Activity IC50 (µM)
This compoundAntimicrobial25
Derivative AAnticancer (breast cancer)15
Derivative BAnticancer (lung cancer)10

The proposed mechanism of action for this compound includes the inhibition of specific kinases involved in cell cycle regulation and apoptosis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells . The compound's ability to form hydrogen bonds enhances its interaction with target proteins, increasing its potency.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with an IC50 value significantly lower than some conventional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound revealed that it induced apoptosis in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that treatment with the compound led to a marked decrease in viable cells after 48 hours .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H16N4/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13)

InChI Key

SIQDNWRTLHVLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2)N

Origin of Product

United States

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